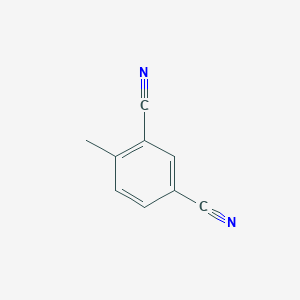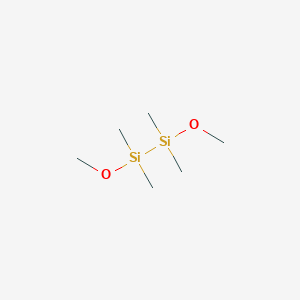
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Übersicht
Beschreibung
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a disilane reagent used to prepare dimethylsilanol cross-coupling partners . Its molecular formula is C6H18O2Si2 .
Synthesis Analysis
This compound can be used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel . It can also be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C .Molecular Structure Analysis
The molecular structure of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is represented by the formula ((CH3O)Si(CH3)2)2 . Its average mass is 178.377 Da and its monoisotopic mass is 178.084534 Da .Chemical Reactions Analysis
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel . It can also be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C .Physical And Chemical Properties Analysis
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane has a refractive index of 1.425 and a density of 0.8587 g/mL at 25°C . Its molecular weight is 178.38 .Wissenschaftliche Forschungsanwendungen
Application 1: Palladium Catalyzed Bis (Silylation) of 1,4-Diethynylbenzene
- Summary of the Application : This compound is used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene. The process results in a crack-free sol-gel .
- Results or Outcomes : The outcome of this application is the production of a crack-free sol-gel . No quantitative data or statistical analyses were provided in the sources.
Application 2: Preparation of Dimethylsilylene
- Summary of the Application : 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is used to prepare dimethylsilylene .
- Methods of Application : The compound is subjected to gas-phase flow-pyrolysis at 600°C .
- Results or Outcomes : The result of this application is the production of dimethylsilylene . No quantitative data or statistical analyses were provided in the sources.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Eigenschaften
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGBHCIGKSXFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499031 | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
CAS RN |
10124-62-6 | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



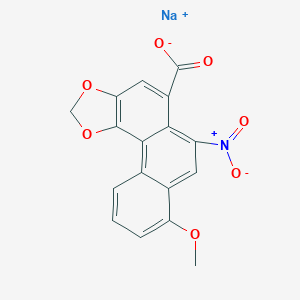

![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
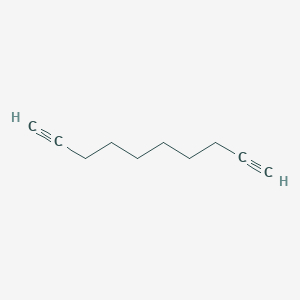
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
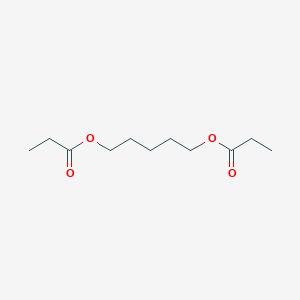
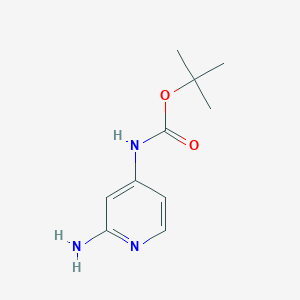
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
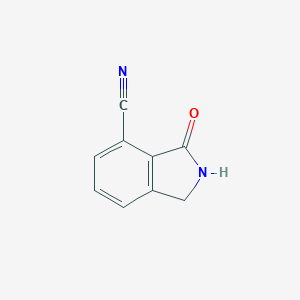
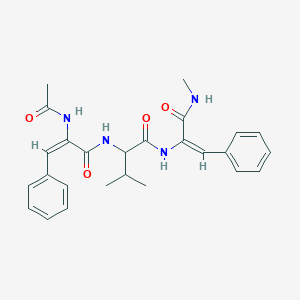
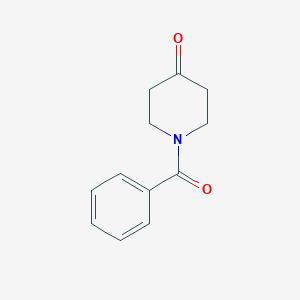
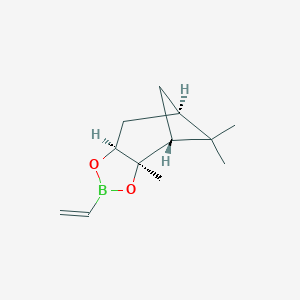
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
